Cas no 10132-50-0 (Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1))

Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) Chemical and Physical Properties
Names and Identifiers
-
- Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1)
- (3-chloro-2-phenylpropyl)-triethoxysilane
- (3-chloro-2-phenylpropyl)(triethoxy)silane
- AC1L3AID
- AC1Q3TSW
- AR-1A4128
- carboxymethyl-dimethyl sulfonium , chloride
- Carboxymethyl-dimethyl-sulfonium, Chlorid
- CTK8E0321
- Dimethylcarboxymethylensulfoniumchlorid
- dimethylsufoniacetate chloride
- Dimethylthetin-chlorid
- EINECS 233-218-1
- KST-1A0339
- SureCN2881080
- Thetinhydrochlorid
- 10132-50-0
- (carboxymethyl)dimethylsulfoniumchloride
- Q27275174
- (carboxymethyl)dimethylsulfonium chloride
- carboxymethyl(dimethyl)sulfanium;chloride
- UNII-C47D69VZ5E
- NSC172686
- C47D69VZ5E
- NSC 172686
- BS-19090
- Dimethylthetin chloride
- 53423-74-8
- Sulfonium, (carboxymethyl)dimethyl-, chloride
- CS-0204683
- Dimethylsulfonioacetate chloride
- CHEMBL538111
- SULFONIUM, (CARBOXYMETHYL)DIMETHYL-, CHLORIDE (1:1)
- NSC-172686
-
- Inchi: InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H
- InChI Key: ADIMXZFQGLGLEV-UHFFFAOYSA-N
- SMILES: [Cl-].OC(C[S+](C)C)=O
Computed Properties
- Exact Mass: 156.00127
- Monoisotopic Mass: 156.001178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 70.1
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
Experimental Properties
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- PSA: 27.69
- LogP: -3.04710
Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275353-25g |
(Carboxymethyl)dimethylsulfonium chloride |
10132-50-0 | 98% | 25g |
¥4005 | 2023-04-17 | |
A2B Chem LLC | AA05273-5g |
Dimethylsulfonioacetate chloride |
10132-50-0 | 95% | 5g |
$92.00 | 2024-04-20 | |
A2B Chem LLC | AA05273-25g |
Dimethylsulfonioacetate chloride |
10132-50-0 | 95% | 25g |
$336.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275353-5g |
(Carboxymethyl)dimethylsulfonium chloride |
10132-50-0 | 98% | 5g |
¥924 | 2023-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275353-100g |
(Carboxymethyl)dimethylsulfonium chloride |
10132-50-0 | 98% | 100g |
¥13878 | 2023-04-17 | |
A2B Chem LLC | AA05273-1g |
Dimethylsulfonioacetate chloride |
10132-50-0 | 95% | 1g |
$35.00 | 2024-04-20 | |
A2B Chem LLC | AA05273-100g |
Dimethylsulfonioacetate chloride |
10132-50-0 | 95% | 100g |
$989.00 | 2024-04-20 |
Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) Related Literature
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1. 320. Studies on biological methylation. Part XII. A precursor of the dimethyl sulphide evolved by Polysiphonia fastigiata. dimethyl-2-carboxyethylsulphonium hydroxide and its saltsFrederick Challenger,Margaret Isabel Simpson J. Chem. Soc. 1948 1591
Additional information on Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1)
Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) (CAS No. 10132-50-0): A Comprehensive Overview
The compound Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1), identified by its CAS number 10132-50-0, is a specialized chemical entity that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This sulfonium salt, characterized by its unique structural and electronic properties, has found applications in various scientific domains, including catalysis, material science, and medicinal chemistry. This article provides an in-depth exploration of the compound, its synthesis, properties, and recent advancements in its application.
In the realm of organic synthesis, sulfonium compounds are widely recognized for their role as effective intermediates and catalysts. The structure of Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) features a central sulfonium ion, which is flanked by two dimethyl groups and a carboxymethyl moiety. The presence of the chloride counterion further enhances its reactivity and stability under various conditions. This compound’s ability to participate in nucleophilic substitution reactions makes it particularly valuable in the synthesis of complex organic molecules.
Recent studies have highlighted the potential of this sulfonium salt in the development of novel pharmaceutical agents. Its unique electronic configuration allows it to act as a ligand in transition metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds with high efficiency. This property is particularly relevant in the context of drug discovery, where the construction of intricate molecular architectures is often required.
The carboxymethyl group in Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) introduces a polar functional handle that can be utilized for further derivatization. This feature makes it a versatile building block for the synthesis of polymers, surface-modified materials, and functionalized nanoparticles. Such materials have potential applications in drug delivery systems, where precise control over molecular interactions is crucial.
Moreover, the chloride counterion in this compound contributes to its solubility in polar solvents, which is an essential factor for its use in solution-phase reactions. This solubility profile allows for easy handling and integration into various synthetic protocols, enhancing its utility in both academic research and industrial applications.
Recent advancements in computational chemistry have enabled a deeper understanding of the reactivity patterns of sulfonium compounds like Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1). Molecular modeling studies have revealed that the compound exhibits distinct electronic properties when compared to other sulfonium salts. These insights have guided the development of novel synthetic strategies that leverage these electronic characteristics to achieve higher reaction yields and selectivity.
In the pharmaceutical domain, researchers are exploring the use of this sulfonium salt as a precursor for biologically active molecules. Its ability to undergo facile functionalization has opened up new avenues for drug design. For instance, it has been employed in the synthesis of protease inhibitors, which are critical for treating various inflammatory and infectious diseases. The carboxymethyl group provides a site for covalent attachment to pharmacophores, enhancing binding affinity to target enzymes.
The material science applications of Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) are equally compelling. Its incorporation into polymer matrices has led to the development of conductive materials with enhanced thermal stability. These materials are particularly relevant for use in flexible electronics and energy storage devices. Additionally, its surface-modifying capabilities have been exploited to create functionalized coatings that exhibit improved adhesion and corrosion resistance.
The synthesis of this compound typically involves the reaction between dimethyldichlorosulfide and sodium methoxide in an aqueous medium, followed by neutralization with hydrochloric acid. This straightforward synthetic route underscores its accessibility and practicality for large-scale production. However, optimization efforts are ongoing to improve yields and reduce byproduct formation.
From an environmental perspective, the use of Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) offers several advantages over traditional reagents. Its high atom economy minimizes waste generation during synthesis, while its stability under ambient conditions reduces the need for harsh processing steps. These features align with the growing emphasis on green chemistry principles in industrial applications.
In conclusion, Sulfonium,(carboxymethyl)dimethyl-, chloride (1:1) represents a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity patterns make it an invaluable tool for organic synthesis, pharmaceutical development, and material innovation. As research continues to uncover new applications for this compound, its significance is expected to grow further.
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